5-bromo-6,7-dihydro-1H-indazol-4(5H)-one
Overview
Description
5-bromo-6,7-dihydro-1H-indazol-4(5H)-one is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05. The purity is usually 95%.
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Scientific Research Applications
Regioselective Protection and Subsequent Reactions
Indazoles, including 5-bromoindazoles, undergo regioselective protection under specific conditions. For example, under mildly acidic conditions, regioselective protection at N-2 occurs, while thermodynamic conditions lead to regioselective protection at N-1. These protected 5-bromoindazoles are then used in Buchwald reactions with various amines to generate novel derivatives, demonstrating their utility in the synthesis of complex molecules (Slade et al., 2009).
Synthesis and Biological Evaluation as BRD4 Inhibitors
Derivatives of indazole-4,7-dione, including those related to 5-bromo-6,7-dihydro-1H-indazol-4(5H)-one, have been synthesized and evaluated as novel BRD4 inhibitors. These compounds are investigated for their potential in controlling the proliferation of cancer cells by regulating the expression of c-Myc. This research highlights the role of such derivatives in the development of small-molecule inhibitors targeting the bromodomain (Yoo et al., 2018).
Copper-Catalyzed Synthesis
The copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide demonstrates another application of brominated compounds in facilitating the formation of C-N and N-N bonds. This method showcases the broad substrate scope and high tolerance for functional groups, underlining the versatility of 5-bromoindazole derivatives in chemical synthesis (Rajesh Kumar et al., 2011).
Cross-Coupling Reactions
Research involving 5-bromoindazoles in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions further exemplifies their importance in creating functionalized molecules. These reactions enable the sequential coupling of 5-bromoindazoles with other organic moieties, producing a variety of new compounds with potential pharmacological applications (Witulski et al., 2005).
Novel Scaffolds and Fluorophores
5-Bromoindazole derivatives have also been explored as scaffolds in the synthesis of novel fluorophores. For example, the development of biheteroaryl fluorophores via oxidative C-H/C-H cross-coupling demonstrates the potential of these compounds in creating materials with tunable emissions for applications in imaging and sensing (Cheng et al., 2016).
Properties
IUPAC Name |
5-bromo-1,5,6,7-tetrahydroindazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-1-2-6-4(7(5)11)3-9-10-6/h3,5H,1-2H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHNLXSNAJJINC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=O)C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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